molecular formula C15H20N2O2 B4839491 3-methyl-N-[3-oxo-3-(1-pyrrolidinyl)propyl]benzamide

3-methyl-N-[3-oxo-3-(1-pyrrolidinyl)propyl]benzamide

Cat. No. B4839491
M. Wt: 260.33 g/mol
InChI Key: MHXCEMVGYDWMHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzamide compounds often involves catalytic asymmetric hydrogenation, cyclization reactions, and functional group transformations. For example, the stereoselective synthesis of similar compounds involves multiple steps, including catalytic hydrogenation and SN2 substitution reactions to achieve high yields and stereo-selectivity (Lall et al., 2012).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and computational methods, reveals detailed insights into the conformation and configuration of benzamide derivatives. Studies demonstrate the importance of hydrogen bonding, molecular conformations, and the influence of substituent patterns on the overall molecular organization (Mocilac et al., 2010).

Chemical Reactions and Properties

Benzamide compounds participate in various chemical reactions, including cyclization, N-arylation, and oxirane ring opening, leading to diverse derivatives with unique properties. These reactions are crucial for modifying the compound's chemical structure to achieve desired physical and chemical properties (Krutošíková et al., 2001).

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. X-ray crystallography provides detailed information on the crystalline structure, highlighting the role of intermolecular interactions in defining these properties (Lemmerer & Bourne, 2012).

Chemical Properties Analysis

The chemical properties of benzamide compounds, such as reactivity, stability, and electron distribution, are studied through various spectroscopic methods and theoretical calculations. These studies offer insights into the compounds' behavior in chemical reactions and potential applications in synthesis and design of new materials (Demir et al., 2015).

properties

IUPAC Name

3-methyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-12-5-4-6-13(11-12)15(19)16-8-7-14(18)17-9-2-3-10-17/h4-6,11H,2-3,7-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXCEMVGYDWMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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